molecular formula C6H8Na2O7+2 B093818 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt CAS No. 144-33-2

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt

Cat. No. B093818
CAS RN: 144-33-2
M. Wt: 238.10 g/mol
InChI Key: CEYULKASIQJZGP-UHFFFAOYSA-N
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Description

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, more commonly known as disodium 2-hydroxypropane-1,2,3-tricarboxylate (DHT), is an organic compound that has a wide variety of applications in both scientific research and industrial processes. It is an important intermediate in the synthesis of other organic compounds, and its unique properties make it an ideal starting material for the production of many useful compounds. In addition, DHT has been found to possess several biochemical and physiological effects, which make it a promising agent for the development of new drugs and treatments. In

Scientific Research Applications

Removal of Heavy Metals

  • Water Treatment: Citric acid has been explored for its ability to remove Zn(II) ions from water through precipitation methods, demonstrating its potential in water purification and environmental remediation (Faiku et al., 2010).

Materials Science

  • Polyurethane Production: It plays a role in the synthesis of new ionic diols used in the production of polyurethane ionomers, highlighting its application in polymer science (Kakati & George, 1993).
  • Metallogels Synthesis: Citric acid derivatives have been used to synthesize self-healing and moldable metallogels, which are beneficial for selective dye adsorption and separation, showcasing innovation in material engineering (Karan & Bhattacharjee, 2016).

Health and Safety

  • Protection against Liver Damage: Citric acid has been studied for its protective effects against carbon tetrachloride-induced liver damage, indicating its potential health benefits (Salam, Sleem, & Shaffie, 2016).

Chemical Analysis and Identification

  • Isomer Identification: It has been used in the differentiation of isomers of 2-hydroxyglutarate acid disodium salt by Terahertz Time-domain Spectroscopy, playing a crucial role in medical diagnostics and cancer research (Chen et al., 2017).

Environmental Chemistry

  • Study of Aerosol Behavior: Research has been conducted on the hygroscopic behavior of aerosols generated from solutions of citric acid and its sodium salts, contributing to our understanding of atmospheric chemistry and air quality (Wu et al., 2020).

Mechanism of Action

Disodium citrate, also known as disodium hydrogen citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, or Sodium 2-(carboxymethyl)-2-hydroxysuccinate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 .

Target of Action

Disodium citrate primarily targets the urinary system and the blood coagulation cascade . It acts as a urine alkalizer, helping the kidneys to get rid of excess uric acid . In the coagulation cascade, it chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .

Mode of Action

Disodium citrate works by increasing the pH of urine, making it less acidic . This helps the kidneys excrete excess uric acid, thereby preventing conditions like gout and certain types of kidney stones . In the coagulation cascade, it prevents the activation of the clotting cascade by chelating calcium ions .

Biochemical Pathways

Disodium citrate is involved in the citric acid cycle, a central metabolic pathway in most organisms . Within this cycle, it is synthesized from citrate as a substrate . This tricarboxylic acid is obtained via the condensation of acetyl CoA and oxaloacetate .

Pharmacokinetics

The pharmacokinetics of disodium citrate involve its absorption, distribution, metabolism, and excretion (ADME). It is freely soluble in water, which aids its absorption and distribution in the body . Once administered, it is metabolized and forms bicarbonate ions that neutralize acids in the blood and urine .

Result of Action

The primary result of disodium citrate’s action is the neutralization of excess acid in the blood and urine . This leads to an increase in urine pH, aiding the kidneys in the excretion of excess uric acid . It also inhibits the extrinsic initiation of the coagulation cascade, preventing blood clotting .

Action Environment

The action of disodium citrate can be influenced by various environmental factors. For instance, its solubility and reaction rate can be affected by temperature and pH . Moreover, its effectiveness as an antioxidant and acidity regulator can be influenced by the presence of other antioxidants and the specific chemical environment in food and beverages .

Biochemical Analysis

Biochemical Properties

Disodium citrate plays a role in various biochemical reactions. It is used as an antioxidant in food, improving the effects of other antioxidants . It is also used as an acidity regulator and sequestrant .

Cellular Effects

Disodium citrate may be used in patients to alleviate discomfort from urinary-tract infections . It influences cell function by neutralizing excess acid in the blood and urine .

Molecular Mechanism

Disodium citrate works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .

Temporal Effects in Laboratory Settings

It is known that Disodium citrate is a white crystalline powder that is slightly deliquescent in moist air .

Dosage Effects in Animal Models

It is known that Disodium citrate is used in the food industry and has been deemed safe for consumption .

Metabolic Pathways

Disodium citrate is involved in the citric acid cycle, a crucial metabolic pathway. It is metabolized to HCO3 with NADH generation via the Kreb’s cycle . Metabolism occurs predominantly in the liver, kidneys, and skeletal muscle .

Transport and Distribution

Disodium citrate is transported and distributed within cells and tissues via the sodium-dependent plasma membrane transporter NaCT . This transporter moves the citrate across the membrane by changing shape, a process that requires energy and is driven by simultaneously transporting a charged ion such as sodium .

Subcellular Localization

It is known that Disodium citrate is involved in the citric acid cycle, which takes place in the mitochondria .

properties

{ "1. Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt involves the reaction of citric acid with sodium hydroxide to form the disodium salt of citric acid, followed by hydroxylation with hydrogen peroxide to yield the final product.", "2. Starting Materials": ["Citric acid", "Sodium hydroxide", "Hydrogen peroxide"], "3. Reaction": [ "Step 1: Dissolve citric acid in water", "Step 2: Add sodium hydroxide to the citric acid solution and stir until the pH reaches 7-8", "Step 3: Filter the solution to remove any insoluble impurities", "Step 4: Add hydrogen peroxide to the solution and stir for several hours", "Step 5: Neutralize the solution with hydrochloric acid to pH 7-8", "Step 6: Filter and wash the precipitate with water", "Step 7: Dry the product to obtain 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt" ] }

CAS RN

144-33-2

Molecular Formula

C6H8Na2O7+2

Molecular Weight

238.10 g/mol

IUPAC Name

disodium;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1

InChI Key

CEYULKASIQJZGP-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+]

Other CAS RN

144-33-2
6132-05-4

physical_description

Other Solid
White solid;  [Merck Index] White powder or fine crystals;  Odorless;  [Merck Eurolab MSDS]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction between the solid acid and effervescent agent is an acid base reaction. For example, the reaction between citric acid and sodium bicarbonate produces water, carbon dioxide, sodium hydrogen citrate, and sodium citrate. Normally this acid base reaction would take place in an aqueous medium, however the aqueous reaction is rather quick and the carbon dioxide is released within minutes. The inventors have found that the addition of a deliquescent agent to an effervescent agent and a solid acid promotes the acid base reaction and slowly maintains the reaction by drawing water from the atmosphere to supplement the water generated in the reaction.
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